molecular formula C24H24N4O2S B11584125 (5Z)-5-[4-(diethylamino)benzylidene]-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(diethylamino)benzylidene]-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11584125
M. Wt: 432.5 g/mol
InChI Key: IPYXOWZEXUBPAM-PGMHBOJBSA-N
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Description

The compound (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a synthetic organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its complex structure, which includes a triazole ring fused with a thiazole ring, and various functional groups such as diethylamino, phenyl, and prop-2-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting α-haloketones with thiourea.

    Coupling Reactions: The triazole and thiazole rings are then coupled through a series of condensation reactions involving appropriate aldehydes and amines.

    Functional Group Modifications: The final steps involve introducing the diethylamino, phenyl, and prop-2-en-1-yloxy groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazolothiazole derivatives.

Scientific Research Applications

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(METHOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the diethylamino group, for instance, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H24N4O2S/c1-4-15-30-20-13-9-18(10-14-20)22-25-24-28(26-22)23(29)21(31-24)16-17-7-11-19(12-8-17)27(5-2)6-3/h4,7-14,16H,1,5-6,15H2,2-3H3/b21-16-

InChI Key

IPYXOWZEXUBPAM-PGMHBOJBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC=C)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC=C)S2

Origin of Product

United States

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